N-(2-Iodoethyl)benzamide

Description

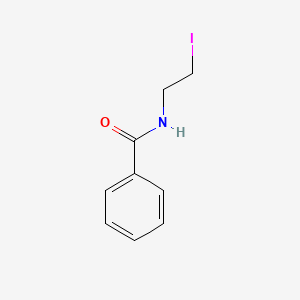

N-(2-Iodoethyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) substituted with a 2-iodoethyl group (-CH₂CH₂I) at the nitrogen atom. Benzamides are a versatile class of organic compounds with applications ranging from pharmaceuticals to materials science.

Properties

IUPAC Name |

N-(2-iodoethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVVOJZUNOCISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Iodoethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, providing high yields and an eco-friendly process.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride with 2-iodoethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodoethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include N-(2-azidoethyl)benzamide, N-(2-thioethyl)benzamide, and various amine derivatives.

Oxidation and Reduction Reactions: Products vary based on the specific reagents and conditions used, leading to different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(2-Iodoethyl)benzamide has been investigated for its potential therapeutic properties, particularly in:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has shown that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

- Drug Development : The compound is being explored for its role in designing novel drugs targeting specific biological pathways. Its ability to interact with proteins suggests potential as an allosteric modulator.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Substitution Reactions : The iodo group allows for various substitution reactions, enabling the formation of diverse derivatives such as N-(2-azidoethyl)benzamide and N-(2-thioethyl)benzamide, which have their own unique applications in click chemistry and other synthetic methodologies.

- Functionalization : It can be further functionalized to create more complex molecules used in pharmaceuticals and agrochemicals .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : this compound is used to create polymeric materials with specific properties tailored for applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. Molecular docking studies revealed that it binds effectively to target proteins involved in cancer progression, enhancing its therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property positions it as a promising candidate for antibiotic development.

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| N-(2-Bromoethyl)benzamide | Benzamide | Similar reactivity but less electrophilic than iodo derivative |

| N-(2-Chloroethyl)benzamide | Benzamide | Lower reactivity compared to iodo and bromo derivatives |

| N-(2-Azidoethyl)benzamide | Benzamide | Utilized in click chemistry applications |

The unique properties of this compound stem from its iodo substituent, which enhances its electrophilicity compared to brominated or chlorinated analogs.

Mechanism of Action

The mechanism of action of N-(2-Iodoethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an allosteric activator or inhibitor of certain enzymes or receptors. The iodoethyl group can facilitate the compound’s binding to its target, enhancing its biological activity. Molecular docking studies have shown that derivatives of benzamide can interact with residues in the allosteric sites of proteins, leading to significant biological effects .

Comparison with Similar Compounds

Antimicrobial and Anticancer Activity

Physicochemical Properties

Biological Activity

N-(2-Iodoethyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound. The findings are based on diverse sources to provide a comprehensive overview.

Synthesis

This compound can be synthesized through various chemical methods, typically involving the iodination of ethylbenzamide. The general reaction involves the introduction of an iodine atom into the ethyl chain, which can enhance the compound's biological properties.

Anthelmintic Activity

Recent studies have explored the anthelmintic properties of benzamide derivatives, including this compound. The biological evaluation was conducted using Caenorhabditis elegans as a model organism. The results indicated that certain benzamide analogs exhibited significant nematicidal activity, with EC50 values in the low micromolar range. For instance, compounds structurally similar to this compound showed up to 92% motility reduction in treated nematodes, suggesting potent anthelmintic effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzamide structure significantly affect biological activity. In particular, the presence of halogen substituents like iodine can enhance interaction with biological targets. The introduction of iodine at the 2-position of the ethyl chain appears to optimize binding affinity and efficacy against nematodes .

Case Study 1: In Vivo Evaluation

A study assessed the in vivo effects of this compound on Echinococcus granulosus, a parasitic worm responsible for echinococcosis. Results demonstrated a significant reduction in protoscolex viability, further supporting its potential as a therapeutic agent against parasitic infections .

Case Study 2: Cytotoxicity and Pharmacokinetics

Another investigation focused on the cytotoxic effects of this compound on mammalian cell lines. The compound displayed low cytotoxicity with an LD50 greater than 100 μM, indicating a favorable safety profile for further development . Additionally, pharmacokinetic studies revealed moderate bioavailability and metabolic stability, which are crucial for therapeutic applications .

Research Findings

| Compound | Biological Activity | EC50 (μM) | LD50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Anthelmintic | 2.4 ± 0.5 | >100 | Significant motility reduction in C. elegans |

| Benzamide Derivative X | PPARγ Agonist | 0.03 ± 0.01 | - | Selective activation observed |

| Benzamide Derivative Y | Cytotoxicity | - | 50 ± 5 | Moderate toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.